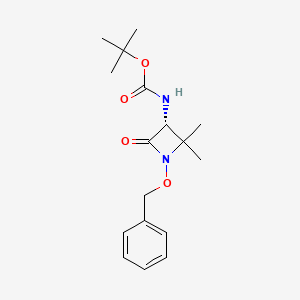
(R)-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate
描述
®-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a carbamate group attached to an azetidinone ring
作用机制
Target of Action
The compound, also known as tert-butyl N-[(3R)-2,2-dimethyl-4-oxo-1-phenylmethoxyazetidin-3-yl]carbamate, belongs to the class of organic compounds known as carbamates . Carbamates are known to interact with a variety of targets, most notably enzymes such as cholinesterase . Cholinesterase plays a crucial role in nerve function, and its inhibition can lead to a variety of physiological effects.
Mode of Action
Carbamates, including the compound , are known to modulate inter- and intramolecular interactions with their target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Biochemical Pathways
Carbamates in general are known to affect the cholinergic system by inhibiting cholinesterase . This inhibition can disrupt normal nerve function and lead to a variety of physiological effects.
Pharmacokinetics
Carbamates in general are known for their good chemical and proteolytic stabilities . They are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
Carbamates in general, due to their cholinesterase-inhibiting effect, can lead to a variety of physiological effects . These effects can range from slight to highly toxic activity in organisms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: This step involves the cyclization of a suitable precursor to form the azetidinone ring. The reaction conditions often include the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction. Benzyl alcohol is reacted with the azetidinone intermediate in the presence of a strong base like potassium tert-butoxide.
Carbamate Formation: The final step involves the formation of the carbamate group. This is achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of ®-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate may involve optimization of the above synthetic route to improve yield and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
®-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl alcohol with potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinone derivatives.
科学研究应用
®-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- tert-Butyl-N-methylcarbamate
Uniqueness
®-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate is unique due to the presence of the azetidinone ring, which imparts distinct chemical properties and reactivity compared to other carbamate compounds. This uniqueness makes it valuable for specific applications in research and industry.
属性
IUPAC Name |
tert-butyl N-[(3R)-2,2-dimethyl-4-oxo-1-phenylmethoxyazetidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(21)18-13-14(20)19(17(13,4)5)22-11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,18,21)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKOFWOLQDJVOL-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)N1OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C(=O)N1OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114115 | |
| Record name | Carbamic acid, N-[(3R)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007920-24-1 | |
| Record name | Carbamic acid, N-[(3R)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007920-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3R)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[1-(N,N-dimethylamino)-2-propanolato]nickel(II)](/img/structure/B3114193.png)
![5,8-Dihydroindolo[2,3-c]carbazole](/img/structure/B3114201.png)
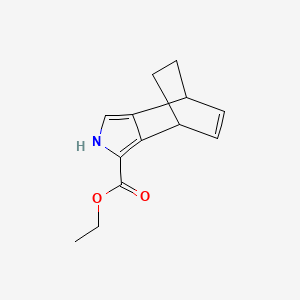
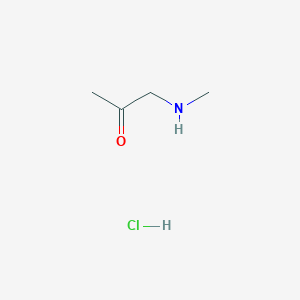

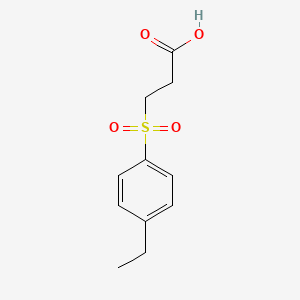
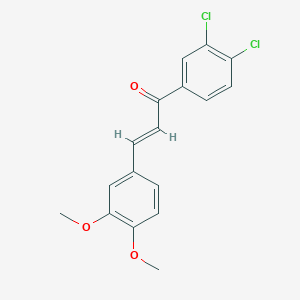
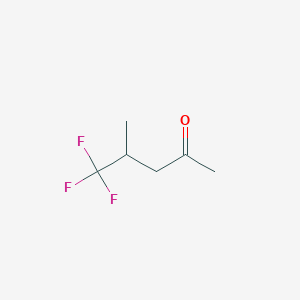
![1-(2-Methylbenzo[d]thiazol-5-yl)ethanone](/img/structure/B3114241.png)
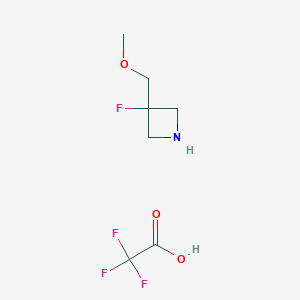
![[(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride](/img/structure/B3114249.png)
![[(3R)-oxan-3-yl]methanamine hydrochloride](/img/structure/B3114252.png)
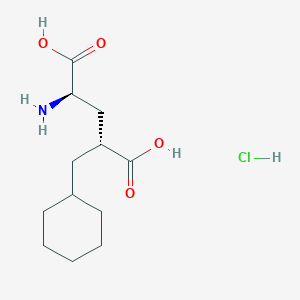
![2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B3114268.png)
